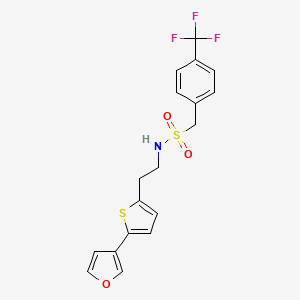

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

The compound N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a structurally complex molecule featuring:

- A furan-thiophene heterocyclic system linked via an ethyl chain.

- A methanesulfonamide group connected to a 4-(trifluoromethyl)phenyl substituent. While its exact biological target remains unconfirmed, structural analogs in patents and literature indicate possible roles in ryanodine receptor modulation or ion channel targeting .

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO3S2/c19-18(20,21)15-3-1-13(2-4-15)12-27(23,24)22-9-7-16-5-6-17(26-16)14-8-10-25-11-14/h1-6,8,10-11,22H,7,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRZTMMKLMGYKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Furan and Thiophene Rings : These heterocyclic structures are known for their biological activity.

- Trifluoromethyl Group : This group enhances the compound's lipophilicity and metabolic stability.

- Methanesulfonamide Moiety : This functional group is often associated with pharmacological activity.

The molecular formula for this compound is , with a molecular weight of approximately 385.41 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against diseases like cancer or inflammation.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

- Non-covalent Interactions : The presence of aromatic rings allows for π-π stacking and hydrogen bonding with proteins and nucleic acids, potentially altering their function.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cell Proliferation Inhibition : Research indicates that derivatives with similar structures exhibit significant inhibition of cell proliferation in various cancer cell lines.

- Apoptosis Induction : These compounds can trigger programmed cell death in tumor cells, which is a crucial mechanism for cancer therapy.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds containing thiophene and furan rings have shown activity against a range of pathogens, including bacteria and fungi.

Study 1: Anticancer Activity in Breast Cancer Cell Lines

A study investigated the effects of a structurally related sulfonamide on MCF-7 breast cancer cells. The results demonstrated:

- IC50 Value : The compound exhibited an IC50 value of 25 µM, indicating effective growth inhibition.

- Mechanism : Flow cytometry analysis revealed that the compound induced apoptosis through the mitochondrial pathway.

Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

Another study focused on the antimicrobial properties of thiophene-containing compounds:

- Zone of Inhibition : The compound showed a zone of inhibition of 15 mm against Staphylococcus aureus.

- Synergistic Effects : Combining this compound with standard antibiotics enhanced efficacy, suggesting potential for use in combination therapies.

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.41 g/mol |

| Anticancer IC50 (MCF-7 Cells) | 25 µM |

| Zone of Inhibition (S. aureus) | 15 mm |

| Mechanism of Action | Enzyme inhibition, receptor modulation |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Ryanodine Receptor (RyR) Modulators (M.28 Class)

The European Patent Application (2023) lists RyR modulators under category M.28, including chlorantraniliprole , cyantranililprole , and tetraniliprole . These compounds share critical features with the target molecule:

- Sulfonamide/Carboxamide Backbone : The target compound’s methanesulfonamide group mirrors the carboxamide moieties in chlorantraniliprole, which are essential for RyR binding .

- Trifluoromethyl Groups : The 4-(trifluoromethyl)phenyl group in the target compound is analogous to halogenated aryl groups in M.28 compounds, enhancing lipophilicity and receptor affinity.

Key Differences :

- Substituent Placement : The ethyl linker in the target compound may confer flexibility absent in rigid M.28 scaffolds, impacting bioavailability.

Table 1: Comparison with M.28 RyR Modulators

Ion Channel/GPCR-Targeting Compounds ()

The G Protein-Coupled Receptor and Ion Channel Guide (2011) highlights sulfonamide/carboxamide derivatives with trifluoromethyl groups, such as HC067047 and AMG 517 , which target TRPV channels or GPCRs .

Structural Parallels :

Divergences :

- Heterocyclic Diversity : The target’s fused furan-thiophene system contrasts with HC067047’s pyrrole-carboxamide or AMG 517’s pyrimidine-thiazole cores, likely influencing target specificity.

- Electron Distribution : Thiophene’s sulfur atom may engage in unique dipole interactions compared to oxygen in furan or nitrogen in pyridine-based analogs.

Table 2: Comparison with Ion Channel Modulators

Agrochemical Candidates (M.UN Class)

’s M.UN category includes compounds with unknown modes of action, such as cyproflanilide and fluxametamide, which contain sulfonamide or trifluoromethyl groups .

Shared Attributes :

- Trifluoromethyl Motifs : The target’s 4-(trifluoromethyl)phenyl group aligns with agrochemicals like fluxametamide, where CF₃ groups improve pesticidal activity .

- Sulfur-Containing Linkers : Cyproflanilide’s sulfonamide group parallels the target’s methanesulfonamide, which may disrupt insect nervous systems.

Contrasts :

Q & A

Q. What are the optimal synthetic routes for N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, and how can yield and purity be maximized?

The synthesis typically involves multi-step reactions, starting with functionalization of the thiophene and furan moieties, followed by coupling with the sulfonamide group. Key steps include:

- Reaction conditions : Use polar aprotic solvents (e.g., DMF or ethanol) and catalysts like triethylamine to facilitate sulfonamide bond formation .

- Purification : Recrystallization or column chromatography is critical to achieve >95% purity. Yield optimization requires precise stoichiometric control of intermediates and inert atmospheres to prevent side reactions .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiophene-furan linkage and sulfonamide connectivity .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated vs. observed m/z) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection monitors reaction progress and assesses purity .

Q. How can initial biological activity screening be designed to evaluate this compound’s therapeutic potential?

- In vitro assays : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity) due to the sulfonamide group’s known role in targeting enzymes .

- Cytotoxicity profiling : Use human cell lines (e.g., HEK-293) to establish IC values and selectivity indices .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR or molecular docking) guide the optimization of this compound’s bioactivity?

- QSAR : Correlate electronic properties (e.g., Hammett constants of the trifluoromethyl group) with inhibitory activity. The electron-withdrawing CF group enhances sulfonamide’s electrophilicity, potentially improving target binding .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2 active site) to identify steric clashes or unfavorable bond angles. Adjust substituents on the furan or thiophene rings to optimize binding .

Q. How can conflicting data on metabolic stability be resolved?

- Controlled degradation studies : Expose the compound to liver microsomes (e.g., human S9 fractions) to identify labile sites. For example, the furan ring may undergo oxidative cleavage, requiring structural stabilization (e.g., methyl substitution) .

- Isotope labeling : Use F NMR to track metabolic byproducts of the trifluoromethyl group .

Q. What strategies improve reproducibility in scaled-up synthesis?

- Design of Experiments (DoE) : Apply statistical models to optimize variables (e.g., temperature, solvent ratio) while minimizing batch-to-batch variability .

- Flow chemistry : Continuous flow systems enhance heat/mass transfer during exothermic steps (e.g., sulfonylation), reducing side products .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

- Single-crystal X-ray diffraction : Resolve torsional angles between the thiophene and furan rings, which influence steric interactions with biological targets. Compare with computational predictions (e.g., DFT-optimized geometries) .

Q. What methodologies validate target engagement in cellular models?

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the sulfonamide moiety to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .

- Cellular thermal shift assays (CETSA) : Monitor thermal stabilization of target proteins upon compound binding to confirm direct interactions .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Method/Technique | Reference |

|---|---|---|

| LogP (lipophilicity) | Shake-flask HPLC | |

| Aqueous solubility | Nephelometry | |

| pKa (sulfonamide proton) | Potentiometric titration |

Q. Table 2. Common Synthetic Byproducts and Mitigation

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Desulfonated derivative | Acidic hydrolysis | Use buffered conditions (pH 7–8) |

| Thiophene dimerization | Radical coupling | Add radical scavengers (e.g., BHT) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.